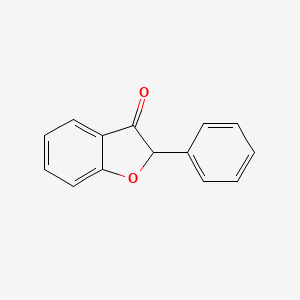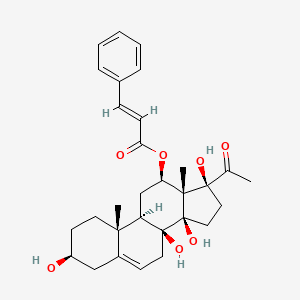
Kidjolanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kidjolanin is a polyoxygenated pregnane derivative with the molecular formula C30H38O7 and a molecular weight of 510.6 g/mol . It is a cinnamoyl ester of a polyoxygenated pregnane derivative, isolated from the stems of Marsdenia tomentosa . This compound is known for its bioactivity and is used primarily in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kidjolanin can be synthesized through the hydrolysis of crude glycosides followed by repeated silica gel column chromatography and preparative thin-layer chromatography . The reaction conditions involve mild acid hydrolysis to obtain the aglycone mixture, which is then purified to yield this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Kidjolanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Kidjolanin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Kidjolanin involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 12-O-benzoylsarcostin
- 12-O-benzoyldeacylmetaplexigenin
- 12-O-benzoyltayloron
- 12-O-(E)-cinnamoyltayloron
Uniqueness
Kidjolanin is unique due to its specific structure and bioactivity. It is a cinnamoyl ester of a polyoxygenated pregnane derivative, which distinguishes it from other similar compounds. Its specific interactions with molecular targets and pathways also contribute to its uniqueness .
Propiedades
Número CAS |
38395-01-6 |
|---|---|
Fórmula molecular |
C30H38O7 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3/b10-9+/t22-,23+,24+,26-,27+,28+,29-,30+/m0/s1 |
Clave InChI |
NXDYHYDLOHUSEW-IPLGTIBPSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O |
SMILES canónico |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


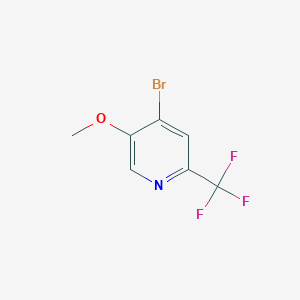
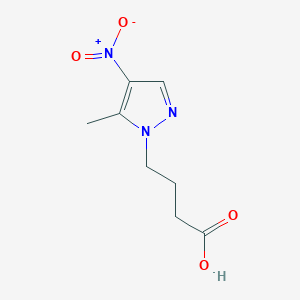
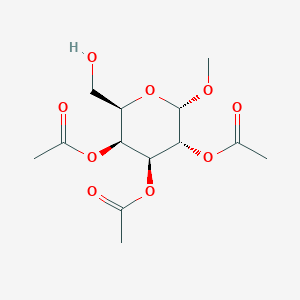
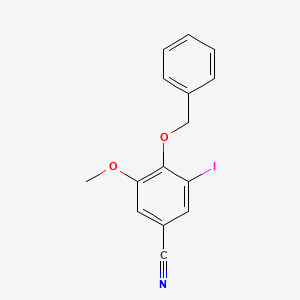
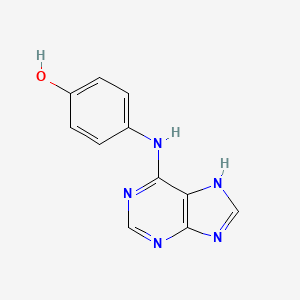
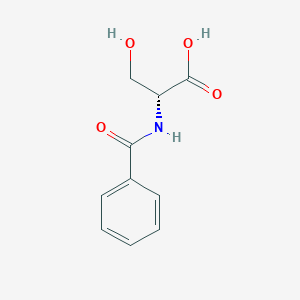

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
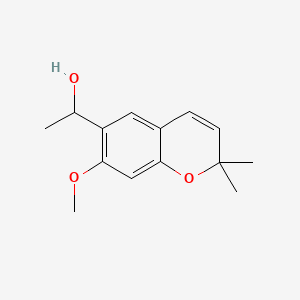
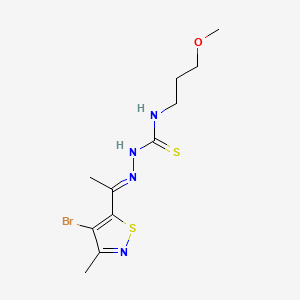
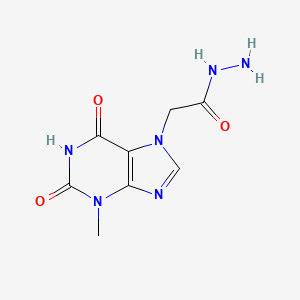
![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
